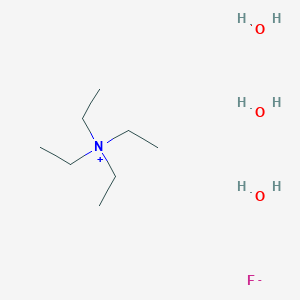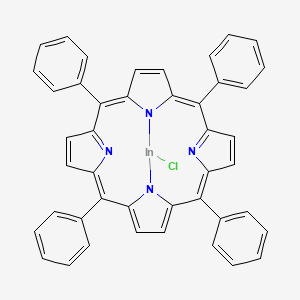
indium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride
Overview
Description
Indium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride is a metalloporphyrin complex where indium is coordinated to a tetraphenylporphyrin ligand. This compound is known for its vibrant purple color and is used in various scientific and industrial applications due to its unique photophysical and chemical properties .
Mechanism of Action
Target of Action
Indium(III) 5-10-15-20-(tetraphenyl)porphyrin chloride is a synthetic heterocyclic compound that resembles naturally occurring porphyrins . Porphyrins are dyes and cofactors found in hemoglobin and cytochromes and are related to chlorophyll and vitamin B12
Mode of Action
Porphyrins, in general, are known to interact with light in the visible spectrum, leading to various photochemical reactions .
Biochemical Pathways
Porphyrins are known to play a crucial role in various biological processes, including oxygen transport and photosynthesis .
Pharmacokinetics
It is known that the compound is organo-soluble .
Result of Action
Porphyrins are known to be involved in various biological processes, including oxygen transport and photosynthesis .
Action Environment
Indium(III) 5-10-15-20-(tetraphenyl)porphyrin chloride is stable at room temperature . It is soluble in organo-soluble solvents . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including light and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride typically involves the metallation of free-base tetraphenylporphyrin with indium(III) chloride. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The free-base tetraphenylporphyrin is dissolved in the solvent, and indium(III) chloride is added. The mixture is heated to reflux, and the reaction is monitored by thin-layer chromatography until completion .
Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally follows similar synthetic routes as laboratory methods but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Indium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by light or other oxidizing agents.
Reduction: It can be reduced under specific conditions, altering its oxidation state and potentially its photophysical properties.
Substitution: Ligand substitution reactions can occur, where the chloride ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Light or chemical oxidants such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various ligands in the presence of suitable solvents and sometimes catalysts.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the porphyrin, while substitution reactions can produce a variety of metalloporphyrin complexes with different ligands .
Scientific Research Applications
Indium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a photosensitizer in photochemical studies.
Biology: Employed in bioimaging and as a probe for studying biological systems due to its fluorescence properties.
Medicine: Investigated for its potential in photodynamic therapy for treating certain types of cancer.
Industry: Utilized in the development of sensors and as a component in electronic devices .
Comparison with Similar Compounds
- Gallium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride
- Iron(III) 5,10,15,20-(tetraphenyl)porphyrin chloride
- Manganese(III) 5,10,15,20-(tetraphenyl)porphyrin chloride
- Zinc 5,10,15,20-(tetraphenyl)porphyrin chloride
Uniqueness: Indium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride is unique due to its specific photophysical properties, such as its absorption and emission spectra. These properties make it particularly useful in applications requiring precise control of light absorption and emission, such as in photodynamic therapy and bioimaging .
Properties
IUPAC Name |
22-chloro-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-indahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4.ClH.In/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGYHIUJFGFELU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC5=C(C6=NC(=C(C7=CC=C2N7[In](N45)Cl)C8=CC=CC=C8)C=C6)C9=CC=CC=C9)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28ClInN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3147708.png)
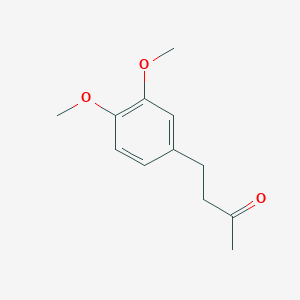
![2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3147736.png)
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-,methyl ester, (4S)-](/img/structure/B3147737.png)
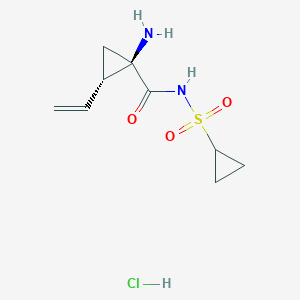
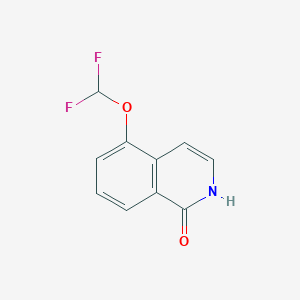
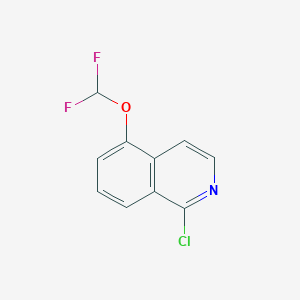
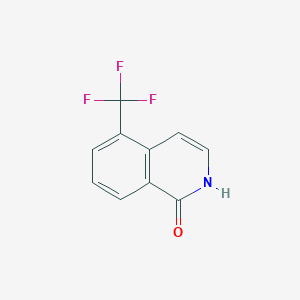
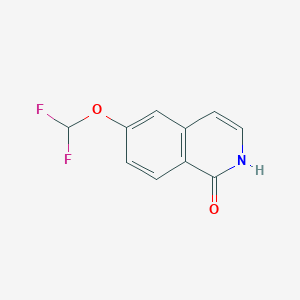

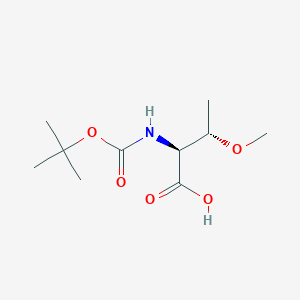
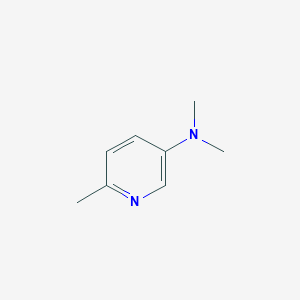
![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B3147770.png)
